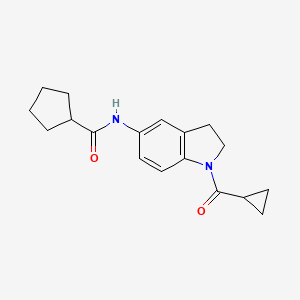
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex indole derivatives, including compounds similar to N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide, often involves catalyzed ring-opening, redox amidation, and cyclization reactions. Notable methodologies include N-heterocyclic carbene (NHC)-catalyzed domino reactions for constructing tricyclic skeletons from formylcyclopropane diesters and 2-chloro-1H-indole-3-carboaldehydes (Du, Li, & Wang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds features intricate arrangements, including cyclopropane and indoline units. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the configurations, demonstrating the presence of triclinic space groups and intramolecular hydrogen bonding that stabilizes the crystal structures of similar compounds (Zhao, Hua-Kong, Wang, & Ling, 2014).
Chemical Reactions and Properties
The chemical reactivity of cyclopropane and indoline derivatives encompasses a broad spectrum, from cycloaminocarbonylation reactions to form 6H-isoindolo[2,1-a]indol-6-ones to intermolecular aminocarbonylation for benzamides synthesis (Liu, Lai, Zhang, & Zhou, 2017). These reactions highlight the compound's versatility as a precursor for further synthetic elaboration.
Physical Properties Analysis
The synthesis and characterization of similar compounds reveal insights into their physical properties. Techniques such as IR, 1H NMR, and X-ray crystal structure determination are crucial for understanding the physical attributes, including molecular conformation and crystal packing (Zhao, Hua-Kong, Wang, & Ling, 2014).
Chemical Properties Analysis
The chemical properties of cyclopropane and indoline derivatives are profoundly influenced by their molecular structure. The presence of cyclopropane and indoline units contributes to a high reactivity in cycloaddition reactions and the formation of polycyclic structures. This reactivity is evidenced in the construction of complex molecules, showcasing the synthetic versatility of the compound (Zhou, Li, & Wang, 2016).
Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptors Activation
Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase inhibitor, is frequently used in research to study adipocyte differentiation. It has been found to bind and activate peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor pivotal in adipogenesis. This indicates a molecular basis for the adipogenic actions of indomethacin and similar NSAIDs, potentially implicating N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide in related pathways if it shares similar properties with indomethacin (Lehmann et al., 1997).
Anticancer and Antimicrobial Activities
A study on the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety has shown significant anticancer activity against HeLa, HepG2, and MCF-7 cells. Some molecules exhibited more than 70% growth inhibition across these cancer cells, highlighting the potential of such compounds, including N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide, in anticancer research. Additionally, the anti-microbial evaluation of these molecules revealed potent anti-microbial activity, especially for those containing fluoro/chloro groups (Gokhale et al., 2017).
Synthetic Methodologies for Pharmacologically Active Compounds
Research into the synthesis of 6H-isoindolo[2,1-a]indol-6-ones via palladium-catalyzed intramolecular cycloaminocarbonylation has demonstrated the versatility of indole and indoline compounds as substrates for synthetic elaboration, which could be applied to the synthesis of pharmacologically active compounds involving N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide (Liu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(12-3-1-2-4-12)19-15-7-8-16-14(11-15)9-10-20(16)18(22)13-5-6-13/h7-8,11-13H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBBJUPSOUNTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
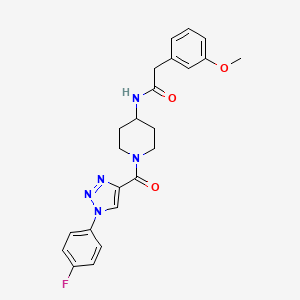
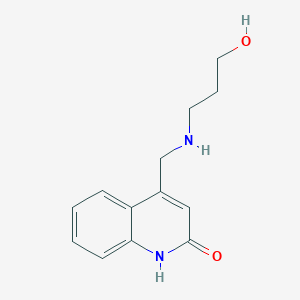
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

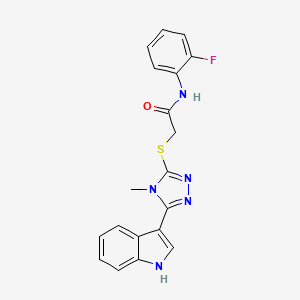
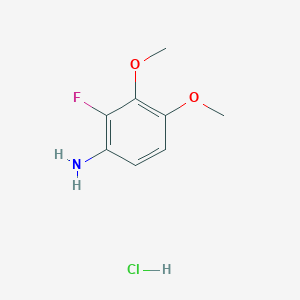
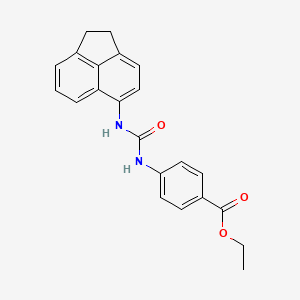
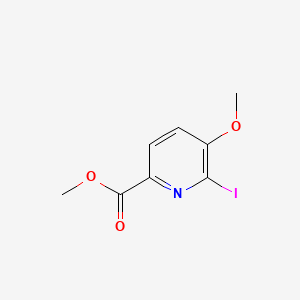
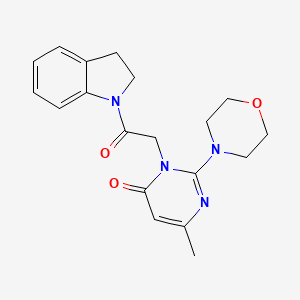
![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)